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Compound of Interest

Compound Name: Fmoc-Cpg-OH

Cat. No.: B557778 Get Quote

CAS Number: 220497-61-0

Authored for Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of Fmoc-L-cyclopentylglycine (Fmoc-
Cpg-OH), a key building block in modern peptide science. This document details its chemical

and physical properties, provides in-depth experimental protocols for its application in solid-

phase peptide synthesis (SPPS), and explores its role in influencing peptide conformation and

biological activity.

Introduction to Fmoc-L-Cyclopentylglycine (Fmoc-
Cpg-OH)
Fmoc-L-cyclopentylglycine, denoted by the CAS number 220497-61-0, is a non-proteinogenic

α-amino acid derivative. It is characterized by the presence of a cyclopentyl group attached to

the α-carbon, and the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

This protecting group is crucial for its application in stepwise peptide synthesis, as it is stable

under various reaction conditions but can be readily removed under mild basic conditions,

typically with piperidine.

The incorporation of Cpg into peptide sequences is a strategic approach to introduce

conformational constraints. The bulky and hydrophobic nature of the cyclopentyl side chain
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restricts the rotational freedom of the peptide backbone, influencing secondary structures such

as β-turns and helices. This conformational rigidity can lead to enhanced biological activity,

increased metabolic stability, and improved receptor selectivity, making Fmoc-Cpg-OH a

valuable tool in drug design and development, particularly for targeting G protein-coupled

receptors (GPCRs).[1][2][3][4]

Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Fmoc-Cpg-OH is essential for

its effective use in the laboratory.

Property Value Reference

CAS Number 220497-61-0

Molecular Formula C₂₂H₂₃NO₄

Molecular Weight 365.42 g/mol

Appearance White to off-white solid

Solubility

Soluble in dimethylformamide

(DMF), N-methyl-2-pyrrolidone

(NMP), and other common

organic solvents used in

peptide synthesis.

Storage
Store at -20°C for long-term

stability.

Purity
Typically >98% (as determined

by HPLC)

Handling Precautions: Standard laboratory safety protocols should be followed when handling

Fmoc-Cpg-OH. This includes wearing appropriate personal protective equipment (PPE) such

as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure adequate

ventilation.
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Solid-Phase Peptide Synthesis (SPPS) with Fmoc-
Cpg-OH
The incorporation of Fmoc-Cpg-OH into a peptide sequence follows the general principles of

Fmoc-based SPPS. However, due to the steric hindrance of the cyclopentyl group, optimization

of coupling conditions is critical to ensure high yields and purity.

General SPPS Workflow
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the

incorporation of an amino acid, including the sterically hindered Fmoc-Cpg-OH.

Resin with N-terminal Fmoc group Fmoc Deprotection
(20% Piperidine in DMF) DMF Washing Amino Acid Coupling

(Fmoc-Cpg-OH, Coupling Reagent, Base) DMF Washing Capping (Optional)
(Acetic Anhydride)

Repeat Cycle for
Next Amino Acid

Click to download full resolution via product page

Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Experimental Protocols
3.2.1. Resin Swelling:

Place the desired amount of resin (e.g., Wang, Rink Amide) in a solid-phase synthesis

vessel.

Add dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at

room temperature with gentle agitation.

Drain the DMF.

3.2.2. Fmoc Deprotection:

Add a solution of 20% piperidine in DMF to the swollen resin.

Agitate the mixture for 5-10 minutes at room temperature.
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Drain the deprotection solution.

Repeat the deprotection step once more for 5-10 minutes.

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3.2.3. Coupling of Fmoc-Cpg-OH:

Due to the steric hindrance of the cyclopentyl side chain, the choice of coupling reagent and

reaction time is crucial for achieving high coupling efficiency.
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Coupling
Reagent

Equivalents
(Fmoc-Cpg-
OH:Reagent:B
ase)

Typical
Coupling Time

Estimated
Yield

Notes

HBTU/HATU 1:0.95:2 1-2 hours >95%

HBTU and HATU

are highly

efficient for

sterically

hindered amino

acids.[5][6] It is

recommended to

pre-activate the

Fmoc-Cpg-OH

with the coupling

reagent and a

base such as

N,N-

diisopropylethyla

mine (DIPEA) for

5-10 minutes

before adding to

the resin.

DIC/Oxyma 1:1:1 2-4 hours ~90-95%

A cost-effective

option with a

lower risk of

racemization.

The reaction may

be slower

compared to

uronium/aminium

salt-based

reagents.

PyBOP 1:1:2 1-2 hours >95% Another effective

phosphonium-

based reagent
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for hindered

couplings.

Protocol using HBTU/HATU:

In a separate vial, dissolve Fmoc-Cpg-OH (3 eq.), HBTU or HATU (2.85 eq.), and DIPEA (6

eq.) in DMF.

Allow the mixture to pre-activate for 5-10 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

Perform a Kaiser test or other qualitative test to confirm the completion of the coupling

reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

3.2.4. Capping (Optional): If the coupling is incomplete, it is advisable to cap the unreacted N-

terminal amines to prevent the formation of deletion sequences.

Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 5:5:90 v/v/v).

Add the capping solution to the resin and agitate for 15-30 minutes.

Drain the capping solution and wash the resin with DMF.

3.2.5. Cleavage and Deprotection: The final step involves cleaving the peptide from the resin

and removing the side-chain protecting groups. The composition of the cleavage cocktail

depends on the amino acid composition of the peptide.
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Cleavage Cocktail Composition (v/v)
Typical Cleavage
Time

Target Peptide
Residues

Reagent K

TFA/Thioanisole/Wate

r/Phenol/EDT

(82.5:5:5:5:2.5)

2-4 hours

General purpose,

suitable for peptides

containing Arg, Trp,

Cys, Met.

Reagent B
TFA/Phenol/Water/TIP

S (88:5:5:2)
2-4 hours

"Odorless" option,

good for Trp-

containing peptides.[7]

TFA/TIS/Water 95:2.5:2.5 2-3 hours

Suitable for peptides

without sensitive

residues like Trp, Met,

or Cys.[8]

Protocol for Cleavage:

Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of

nitrogen.

Prepare the appropriate cleavage cocktail in a fume hood.

Add the cleavage cocktail to the dried resin.

Agitate the mixture at room temperature for the recommended time.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

Dry the peptide pellet under vacuum.
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Analytical Characterization
The purity and identity of the synthesized peptide containing Cpg should be confirmed using

analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass

Spectrometry (MS).

4.1. HPLC Analysis:

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from 5% to 95% B over 30-40 minutes is typically used.

Detection: UV absorbance at 214 nm and 280 nm.

The incorporation of the hydrophobic Cpg residue will generally increase the retention time of

the peptide on a reversed-phase HPLC column compared to a similar peptide containing a

more polar amino acid.

4.2. Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular

weight of the synthesized peptide. The observed mass should correspond to the calculated

theoretical mass of the Cpg-containing peptide.

Conformational Effects and Applications in Drug
Design
The introduction of Cpg into a peptide sequence imposes significant conformational constraints

due to the bulky cyclopentyl side chain. This can lead to the stabilization of specific secondary

structures, such as β-turns, which are often crucial for receptor binding and biological activity.

Impact on Peptide Conformation
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NMR spectroscopy is a powerful tool for studying the conformational preferences of peptides in

solution.[9][10][11][12][13] Studies on peptides containing Cpg and other cyclic amino acids

have shown a higher propensity to adopt folded conformations compared to their acyclic

counterparts. This pre-organization of the peptide into a bioactive conformation can reduce the

entropic penalty upon binding to a receptor, leading to higher affinity.

Application in GPCR Ligand Design
G protein-coupled receptors (GPCRs) are a major class of drug targets, and many endogenous

GPCR ligands are peptides.[1][3][4][14] The design of synthetic peptide ligands with improved

potency, selectivity, and metabolic stability is a key area of drug discovery. The incorporation of

Fmoc-Cpg-OH can be a valuable strategy to achieve these goals.

The following diagram illustrates a hypothetical signaling pathway involving a GPCR and how a

Cpg-containing peptide agonist could modulate its activity.
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Figure 2: Hypothetical GPCR signaling pathway modulated by a Cpg-containing peptide
agonist.

By inducing a specific conformation, the Cpg residue can enhance the peptide's affinity and

efficacy at the GPCR, leading to a more potent cellular response. Furthermore, the unnatural

amino acid can confer resistance to proteolytic degradation, thereby increasing the peptide's in

vivo half-life.
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Conclusion
Fmoc-L-cyclopentylglycine (Fmoc-Cpg-OH) is a valuable and versatile building block for the

synthesis of conformationally constrained peptides. Its successful incorporation requires careful

optimization of coupling conditions due to steric hindrance. The resulting peptides often exhibit

enhanced biological activity and stability, making Fmoc-Cpg-OH a powerful tool for

researchers, scientists, and drug development professionals in the design of novel peptide-

based therapeutics. This guide provides the fundamental knowledge and practical protocols to

facilitate the effective use of this important amino acid derivative in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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